molecular formula C3H7N B1206935 Azetidine CAS No. 503-29-7

Azetidine

Cat. No.: B1206935
CAS No.: 503-29-7
M. Wt: 57.09 g/mol
InChI Key: HONIICLYMWZJFZ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Azetidine plays a crucial role in biochemical reactions due to its unique structure and reactivity. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound-2-carboxylic acid, a derivative of this compound, can be mistakenly incorporated into proteins in place of proline, leading to changes in protein structure and function . This interaction can trigger immune responses and affect cellular processes such as protein folding and stability .

Cellular Effects

This compound-2-carboxylic acid has been shown to influence various cellular processes. In nerve cells, it can be incorporated into myelin proteins, leading to structural changes that trigger an immune response against the myelin coating . In soybean seedlings, this compound-2-carboxylic acid induces the synthesis of heat shock proteins, which help protect cells from stress . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into proteins in place of proline, leading to misfolded proteins and activation of stress responses . This substitution can affect protein stability and function, triggering cellular stress pathways and immune responses. Additionally, this compound’s ring strain and reactivity make it a valuable tool in organic synthesis, where it can participate in various chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, this compound-2-carboxylic acid induces the synthesis of heat shock proteins in soybean seedlings, with the response peaking after several hours of treatment . The stability and degradation of this compound and its derivatives can also influence their long-term effects on cellular function. Studies have shown that this compound-induced stress responses can persist even after the compound is removed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound-2-carboxylic acid can lead to toxic effects, such as cellular stress and apoptosis in oligodendrocytes . In contrast, lower doses may induce protective stress responses, such as the synthesis of heat shock proteins . These findings highlight the importance of dosage in determining the compound’s effects on cellular function and health.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. This compound-2-carboxylic acid can be incorporated into proteins in place of proline, affecting protein synthesis and stability . This incorporation can disrupt normal metabolic processes and lead to the accumulation of misfolded proteins, triggering stress responses and immune reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound-2-carboxylic acid can be taken up by cells and incorporated into proteins, affecting their structure and function . The compound’s distribution within tissues can influence its overall effects on cellular function and health. For example, in nerve cells, this compound-2-carboxylic acid can accumulate in myelin proteins, leading to immune responses and damage to the myelin coating .

Subcellular Localization

The subcellular localization of this compound and its derivatives can significantly impact their activity and function. This compound-2-carboxylic acid has been shown to accumulate in the soluble fraction of cells, where it induces the synthesis of heat shock proteins . This localization is important for the compound’s ability to protect cells from stress and maintain protein stability. Additionally, this compound-induced changes in protein structure can affect their localization within cells, leading to altered cellular function and stress responses .

Chemical Reactions Analysis

Types of Reactions

Azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in this compound reactions include:

Major Products

The major products formed from these reactions include azetidinones, amines, and various substituted azetidines .

Properties

IUPAC Name

azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONIICLYMWZJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Record name azetidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Azetidine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53860-05-2
Record name Polyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53860-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8060117
Record name Azetidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-29-7
Record name Azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A catalyst as described in Example 2 is charged to the reactor and its temperature raised to 150°C under a flow of hydrogen. When a feed of 1,3-diamino propane is passed over the catalyst at LHSV 0.4 at mole ratio H2 :H2N(CH2)3NH2 of 15 a conversion of the feed of 10% at high selectivity to azetidine results.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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